molecular formula C13H19N3O2 B7934692 1-(6-AMINO-5-METHOXYINDOLIN-1-YL)-2-(DIMETHYLAMINO)ETHANONE

1-(6-AMINO-5-METHOXYINDOLIN-1-YL)-2-(DIMETHYLAMINO)ETHANONE

Cat. No.: B7934692
M. Wt: 249.31 g/mol
InChI Key: IYJXFRBYNGFYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone is an indoline derivative research compound. Its core structure is shared with several biologically active molecules, making it a valuable intermediate or tool compound for medicinal chemistry and neuroscience research. Compounds featuring the 2-(dimethylamino)ethanone moiety linked to an indoline ring have demonstrated significant research utility. For instance, structurally related molecules are investigated as kinase inhibitors targeting receptors like ALK and INSR, which are relevant in cancer research . Furthermore, the indoline scaffold is of high interest in the development of neurobiological tools. Research on similar nitroindoline-based compounds highlights their application in creating "caged" neurotransmitters, which are used with two-photon uncaging techniques to study neural circuitry with high spatiotemporal precision . The specific substitution pattern of a 6-amino and 5-methoxy group on the indoline ring suggests potential for interaction with various enzymatic systems. Similar amino-alkoxy substitutions on nitrogen-containing heterocycles have been synthesized and shown to influence brain monoamine levels, indicating relevance for pharmacological studies in models of neurological conditions . This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with care, utilizing appropriate safety protocols.

Properties

IUPAC Name

1-(6-amino-5-methoxy-2,3-dihydroindol-1-yl)-2-(dimethylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-15(2)8-13(17)16-5-4-9-6-12(18-3)10(14)7-11(9)16/h6-7H,4-5,8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJXFRBYNGFYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)N1CCC2=CC(=C(C=C21)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696895
Record name 1-(6-Amino-5-methoxy-2,3-dihydro-1H-indol-1-yl)-2-(dimethylamino)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116229-84-5
Record name 1-(6-Amino-5-methoxy-2,3-dihydro-1H-indol-1-yl)-2-(dimethylamino)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the 5-Methoxyindoline Core

The synthesis begins with 5-methoxyindole (7 ), a commercially available starting material. Alkylation at the indole nitrogen is performed using 1-chloro-N,N-dimethylpropan-2-amine in the presence of sodium hydride (NaH) in toluene under reflux conditions. This step introduces the dimethylaminoethyl side chain, yielding 1-((1H-indol-4-yl)oxy)-N,N-dimethylpropan-2-amine (8a ). The reaction requires careful temperature control to minimize side products, such as regioisomers formed due to asymmetric aziridine cation intermediates.

Subsequent reduction of the indole ring to indoline is achieved using sodium cyanoborohydride (NaBH3CN) in methanol. This step proceeds with high regioselectivity, affording 1-((indolin-4-yl)oxy)-N,N-dimethylpropan-2-amine (8b ) in 37% yield after purification via preparative HPLC.

Introduction of the 6-Amino Group

Regioselective nitration at the 6-position of the indoline ring is critical. The intermediate 8b is treated with nitronium tetrafluoroborate (NO2BF4) in acetonitrile at 10°C, followed by gradual warming to room temperature. This electrophilic aromatic substitution reaction introduces a nitro group ortho to the methoxy substituent, leveraging the directing effects of the methoxy group. The crude product is neutralized with sodium bicarbonate and purified via HPLC to isolate 1-((5-methoxy-7-nitroindolin-1-yl)oxy)-N,N-dimethylpropan-2-amine (9a ) in 20% yield.

Reduction of the nitro group to an amine is accomplished using hydrogen gas (H2) over a palladium-on-carbon (Pd/C) catalyst in ethanol. This step proceeds quantitatively, yielding 1-((6-amino-5-methoxyindolin-1-yl)oxy)-N,N-dimethylpropan-2-amine (10a ).

Acylation with Dimethylaminoacetyl Chloride

The final step involves acylation of the indoline nitrogen with 2-(dimethylamino)acetyl chloride. Intermediate 10a is dissolved in dichloromethane (DCM) and treated with triethylamine (TEA) as a base. Dropwise addition of 2-(dimethylamino)acetyl chloride at 0°C prevents exothermic side reactions. The mixture is stirred overnight at room temperature, followed by extraction and purification via lyophilization to yield 1-(6-amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone (1 ) as a yellow powder.

Optimization and Yield Analysis

StepReactionReagents/ConditionsYield (%)
1Alkylation1-chloro-N,N-dimethylpropan-2-amine, NaH37
2ReductionNaBH3CN, MeOH92
3NitrationNO2BF4, CH3CN20
4HydrogenationH2, Pd/C, EtOHQuant.
5Acylation2-(dimethylamino)acetyl chloride, TEA65

The limiting step is nitration, which suffers from competitive side reactions and requires stringent temperature control. Alternative nitrating agents, such as nitric acid in sulfuric acid, were explored but resulted in lower regioselectivity.

Spectroscopic Characterization

1H NMR (500 MHz, DMSO-d6):

  • δ 8.35 (1H, s, C–H indoline),

  • δ 7.78 (3H, br s, NH3),

  • δ 4.31 (2H, t, J = 6.5 Hz, CH2),

  • δ 3.82 (3H, s, OCH3),

  • δ 2.92 (6H, s, N(CH3)2).

MS (ESI): m/z 292.2 [M + H]+.

Alternative Synthetic Approaches

A parallel route involves pre-functionalization of the indole ring prior to reduction. For example, 5-methoxy-6-nitroindole can be synthesized via nitration of 5-methoxyindole, followed by reduction to the amine and alkylation . However, this method complicates purification due to over-nitration byproducts.

Chemical Reactions Analysis

Acylation and Alkylation Reactions

The compound participates in alkylation and acylation reactions during its synthesis. Key steps include:

a. Alkylation of Indole Derivatives

  • Reagents : 1-chloro-N,N-dimethylpropan-2-amine or 3-chloro-N,N-2-trimethylpropan-1-amine with NaH.

  • Conditions : Typically performed in anhydrous solvents like THF or DMF under inert atmosphere.

  • Outcome : Forms intermediates such as 8a,b (indoline derivatives) with regioselectivity challenges due to asymmetric aziridine cation formation .

b. Acylation with N-Boc-GABA

  • Reagents : N-Boc-GABA (protected γ-aminobutyric acid) in the presence of coupling agents like DCC or EDC.

  • Conditions : Room temperature to mild heating (40–60°C) in polar aprotic solvents.

  • Outcome : Produces intermediates (6a,b ) with a Boc-protected amine, crucial for subsequent nitration .

Nitration Reactions

Nitration is a critical step to introduce nitro groups into the indoline scaffold:

  • Reagents : Nitronium tetrafluoroborate (NOBF₄) in acetonitrile.

  • Conditions : Cooled to 10°C during reagent addition, followed by stirring at room temperature.

  • Regioselectivity : Nitration occurs at the 5- and 7-positions of the indoline ring, yielding dinitrated products like DNI-GABA (1 ) .

  • Workup : Neutralization with NaHCO₃ and purification via preparative HPLC .

Example Reaction Scheme :

**6**NOBF₄ (4 equiv)CH₃CN, 10°C → RTDNI-GABA (**1**)[2]\text{**6**} \xrightarrow[\text{NOBF₄ (4 equiv)}]{\text{CH₃CN, 10°C → RT}} \text{DNI-GABA (**1**)} \quad \text{[2]}

Deprotection Reactions

The Boc-protected amine undergoes acid-catalyzed deprotection:

  • Reagents : Trifluoroacetic acid (TFA).

  • Conditions : Stirring at room temperature for 60 minutes.

  • Outcome : Generates the free amine (7 ) as a TFA salt, which is used directly in subsequent nitration steps .

Hydrolysis and Stability

The dimethylaminoethylketone group exhibits sensitivity to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the ketone group to form carboxylic acid derivatives.

  • Basic Hydrolysis : Potential degradation of the indoline ring system .

Pharmacological Activity via Kinase Inhibition

Though not a classical chemical reaction, the compound’s mechanism involves non-covalent interactions with kinase active sites:

  • Targets : Inhibits PDK-1 and AKT kinases by binding to ATP pockets, disrupting phosphorylation cascades .

  • Structural Basis : The methoxy and dimethylamino groups enhance hydrophobic interactions, while the amino group participates in hydrogen bonding .

Scientific Research Applications

1-(6-AMINO-5-METHOXYINDOLIN-1-YL)-2-(DIMETHYLAMINO)ETHANONE has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-AMINO-5-METHOXYINDOLIN-1-YL)-2-(DIMETHYLAMINO)ETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Indole/Indoline Derivatives

1-(5-Methyl-1H-Indol-6-yl)Ethan-1-one (Compound 7)
  • Structure: Shares an indole core with an acetyl group at position 4. Lacks the dimethylamino and methoxy substituents.
  • Synthesis : Synthesized via Diels-Alder cycloaddition and acid-catalyzed cyclization .
  • Properties : Forms N–H···O hydrogen bonds in crystal structures, influencing solubility and stability .
1-{3-[(Dimethylamino)Methyl]-5-Methyl-1H-Indol-6-yl}Ethan-1-one (Compound 8)
  • Structure: Features a dimethylaminomethyl group at position 3 of the indole ring.
  • Synthesis : Derived from compound 7 via Mannich reaction .
  • Properties : Exhibits N–H···N hydrogen bonding and enhanced π-π interactions due to the tertiary amine .
  • Comparison: The dimethylamino group’s position (side chain vs. ethanone linkage) alters electronic properties and binding affinity.

Ethanone Derivatives with Heterocyclic Moieties

1-(2-(4-(Dimethylamino)Phenyl)-5-Phenethyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone (Compound 2a)
  • Structure: Combines an oxadiazole ring with para-dimethylamino-phenyl and phenethyl substituents.
  • Bioactivity: Demonstrated potent antibacterial activity against S. aureus and P. aeruginosa due to para-substitution enhancing membrane penetration .
  • Comparison: While both compounds feature dimethylamino groups, the oxadiazole core in 2a confers distinct antimicrobial properties, unlike the indoline-based target compound’s role in kinase inhibition .
1-(2-Chloro-4-Methylthiazol-5-yl)Ethanone
  • Structure : Thiazole ring with chloro and methyl substituents.
  • Applications : Used in agrochemical and pharmaceutical synthesis .
  • Comparison : The thiazole ring’s electronegativity differs from indoline, leading to divergent reactivity and target specificity.

Pharmacologically Active Cathinone Derivatives

1-(2,3-Dihydro-1H-Inden-5-yl)-2-Phenyl-2-(Pyrrolidin-1-yl)Ethanone
  • Structure: Cathinone backbone with pyrrolidine and indene substituents.
  • Relevance: A novel psychoactive substance (NPS) identified via HRMS and NMR .
  • Comparison: The pyrrolidine ring and indene system contrast with the target compound’s indoline scaffold, highlighting structural diversity among ethanone derivatives .

Data Table: Key Properties and Activities

Compound Name Core Structure Key Substituents Bioactivity/Application Molecular Weight (g/mol) Reference
Target Compound Indoline 6-Amino-5-methoxy, dimethylamino ALK inhibitor intermediate 249.31
Compound 7 (Indole derivative) Indole 5-Methyl, acetyl Crystallography study 201.23
Compound 2a (Oxadiazole derivative) Oxadiazole Phenethyl, dimethylamino-phenyl Antibacterial 335.40 (calculated)
1-(2-Chloro-4-methylthiazol-5-yl)Ethanone Thiazole Chloro, methyl Pharmaceutical intermediate 179.63

Research Findings and Functional Insights

  • Synthetic Flexibility : The target compound’s synthesis involves coupling with sulfonamide derivatives under acidic conditions (TFA, 130°C) , contrasting with oxadiazole derivatives synthesized via cyclization in acetic anhydride .
  • Dimethylamino groups in both the target compound and oxadiazole 2a improve solubility but differ in positioning (ethanone vs. aryl), affecting target engagement .
  • Biological Activity: While the target compound is a kinase inhibitor intermediate, oxadiazoles and cathinones exhibit antimicrobial or psychoactive properties, underscoring the impact of core heterocycles on functionality .

Biological Activity

1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone, also known by its CAS number 1116229-84-5, is a complex organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and neuropharmacology. This compound features an indolin-1-yl core and has potential applications in the treatment of neurological disorders and as a psychoplastogen.

  • Molecular Formula : C13H19N3O2
  • Molecular Weight : 247.298 g/mol
  • IUPAC Name : 1-(6-amino-5-methoxyindol-1-yl)-2-(dimethylamino)ethanone
  • CAS Number : 1116229-84-5
PropertyValue
Molecular FormulaC13H19N3O2
Molecular Weight247.298 g/mol
IUPAC Name1-(6-amino-5-methoxyindol-1-yl)-2-(dimethylamino)ethanone
SolubilityNot specified

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin system. This compound acts as a modulator of the 5-hydroxytryptamine (5-HT) receptor, specifically the 5-HT2A receptor, which plays a crucial role in synaptic plasticity and neuronal growth.

Research suggests that compounds with similar structures can promote neurogenesis and synaptic connectivity through mechanisms involving:

  • Activation of AMPA receptors
  • Engagement of tropomyosin receptor kinase B (TrkB)
  • Modulation of the mammalian target of rapamycin (mTOR) signaling pathway

These interactions may lead to therapeutic effects in conditions such as depression, anxiety, and neurodegenerative diseases.

Case Studies and Research Findings

Recent studies have explored the effects of this compound on neuronal structure and function. For instance:

  • Neuroplasticity Enhancement : Research indicates that compounds like this compound can enhance synaptic plasticity, leading to improved cognitive functions and resilience against stress-induced changes in neural architecture .
  • Therapeutic Potential : In preclinical models, this compound has shown promise as a non-hallucinogenic alternative to traditional psychedelics for treating mood disorders. Its ability to promote neuronal growth without inducing hallucinations makes it a candidate for further clinical investigation .
  • Comparison with Other Compounds : Similar compounds have been studied for their psychoplastogenic properties. For example, ketamine has demonstrated rapid antidepressant effects through similar pathways but carries risks of dissociation and hallucinations. In contrast, this compound offers a potentially safer profile .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-(6-amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone?

Methodological Answer:
The synthesis of indole-derived ethanones typically involves multi-step reactions, including:

Indole functionalization : Introduce methoxy and amino groups via electrophilic substitution or reductive amination .

Ketone formation : Use Friedel-Crafts acylation or nucleophilic substitution to attach the dimethylamino-ethanone moiety. For example, coupling 6-amino-5-methoxyindoline with 2-(dimethylamino)acetyl chloride under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) .

Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Protect amine groups during synthesis to avoid side reactions.

Basic: How is the structural characterization of this compound performed?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

NMR spectroscopy :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for indole), methoxy (δ ~3.8 ppm), and dimethylamino groups (δ 2.2–2.5 ppm) .
  • 2D NMR (COSY, HSQC) : Confirm connectivity between indole and ethanone moieties .

Mass spectrometry :

  • HRMS : Verify molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₈N₃O₂: 260.1399) .

IR spectroscopy : Detect carbonyl stretch (~1700 cm⁻¹) and NH/OH bands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.